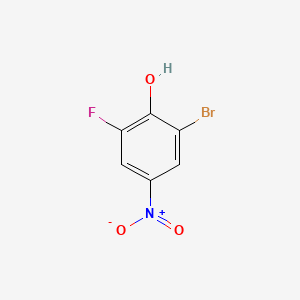

2-Bromo-6-fluoro-4-nitrophenol

Description

Contextualization of Halogenated Nitrophenols in Contemporary Organic Chemistry

Halogenated nitrophenols are a class of organic compounds that feature a phenol (B47542) ring substituted with one or more halogen atoms and a nitro group. These substituents significantly influence the electronic and steric properties of the aromatic ring. The electron-withdrawing nature of both halogens and the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This dual reactivity makes them versatile intermediates in a wide range of chemical transformations.

In contemporary organic chemistry, halogenated nitrophenols serve as crucial building blocks for the synthesis of a variety of more complex molecules. They are particularly important in the agrochemical industry as precursors for herbicides and fungicides. Additionally, they are used in the pharmaceutical sector as intermediates for drug synthesis. The study of halogenated nitrophenols also extends to environmental science, as they can be formed as disinfection byproducts in water treatment processes and their persistence and potential toxicity are areas of active research. mdpi.comresearchgate.netnih.gov The reactivity of these compounds is dictated by the nature and position of the halogen and nitro substituents on the phenolic ring. acs.org

Significance of 2-Bromo-6-fluoro-4-nitrophenol in Advanced Chemical Research

This compound is a triply functionalized aromatic compound that has garnered interest in advanced chemical research due to its unique substitution pattern. The presence of a bromine atom, a fluorine atom, and a nitro group on the phenol ring provides multiple reaction sites and modulates the compound's reactivity in a specific manner.

Its significance lies in its utility as a precursor for synthesizing various target molecules. A notable application is in the preparation of agricultural fungicides and herbicides, where it has shown promising broad-spectrum activity. google.com The specific arrangement of the bromo, fluoro, and nitro groups on the phenol ring is crucial for its biological activity, which has been reported to be higher than that of its less substituted analogs like 4-fluorophenol (B42351) and 2-bromo-4-fluorophenol (B1268413). google.com

Research Trajectories and Unanswered Questions Pertaining to this compound

Current research on this compound is largely focused on optimizing its synthesis and exploring its applications, particularly in the agrochemical sector. google.com One documented synthetic route involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric acid and nitric acid. google.com This method is highlighted for its simplicity and high yield. google.com

However, several research questions remain. While its potential as an agrochemical is recognized, the full extent of its biological activities and its mechanism of action are not fully elucidated. google.com Further investigations into its reactivity, including nucleophilic substitution of the halogen atoms or reduction of the nitro group, could unveil new synthetic pathways to novel compounds with potentially valuable properties. smolecule.com Additionally, a comprehensive understanding of its metabolic and environmental fate is crucial for assessing its long-term viability and safety as an agrochemical. mdpi.comnih.gov The exploration of its potential in other fields, such as materials science or as a pharmaceutical intermediate, also represents a promising avenue for future research. smolecule.com

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | cymitquimica.comnih.govsigmaaldrich.comuni.lusynquestlabs.com |

| Molecular Weight | 235.996 g/mol | synquestlabs.com |

| Appearance | Solid, typically yellow to orange | cymitquimica.com |

| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |

| Acidity | Weakly acidic due to the phenolic hydroxyl group | cymitquimica.com |

Synthesis and Reactivity

A primary method for the synthesis of this compound involves the direct nitration of 2-bromo-4-fluorophenol. google.com In this procedure, 2-bromo-4-fluorophenol is dissolved in a solvent like chloroform (B151607) and treated with a nitrating mixture of sulfuric acid and nitric acid at a controlled temperature, typically between 40-80°C. google.com The organic phase is then washed and the solvent evaporated to yield the final product. google.com This method is considered advantageous due to its straightforward procedure and high yield. google.com

The reactivity of this compound is characterized by the interplay of its three functional groups. The electron-withdrawing nitro and halogen groups make the aromatic ring susceptible to nucleophilic attack, potentially allowing for the substitution of the bromine or fluorine atoms. smolecule.com The nitro group itself can be a site of reaction, for instance, undergoing reduction to an amino group using reducing agents. smolecule.com This transformation would yield 2-bromo-6-fluoro-4-aminophenol, a potentially useful intermediate for further synthesis. The phenolic hydroxyl group imparts acidic character and can be involved in reactions such as etherification or esterification. byjus.com

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring. The chemical shifts and coupling constants would be influenced by the adjacent bromo, fluoro, and nitro substituents.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached functional groups.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol group, the N-O stretches of the nitro group, and C-Br and C-F stretches.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. uni.lu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBBEHQOMCJIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602599 | |

| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-49-7 | |

| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 329-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Fluoro 4 Nitrophenol

Precursor-Based Synthesis Strategies

Nitration of Fluorobromophenol Derivatives

A common and direct approach to 2-bromo-6-fluoro-4-nitrophenol involves the electrophilic nitration of a suitable fluorobromophenol precursor, typically 2-bromo-6-fluorophenol. The directing effects of the hydroxyl, bromo, and fluoro groups on the aromatic ring guide the incoming nitro group to the desired position.

The use of a mixture of concentrated sulfuric acid and nitric acid is a conventional and effective method for the nitration of aromatic compounds. ambeed.com In the synthesis of this compound, 2-bromo-4-fluorophenol (B1268413) is dissolved in a solvent like chloroform (B151607), and a mixed acid solution of sulfuric acid and nitric acid is added dropwise at a controlled temperature. google.com Following the addition, the reaction temperature is raised to facilitate the completion of the nitration process. google.com The molar ratio of sulfuric acid to nitric acid in the mixed acid can be varied, with ratios around 1:5.5 being reported. google.com

A typical procedure involves dissolving 2-bromo-4-fluorophenol in chloroform and then, while maintaining the temperature at approximately 20°C, adding a mixed acid solution of sulfuric and nitric acid. google.com After the addition is complete, the reaction mixture is heated to around 45°C for several hours. google.com The workup procedure involves washing the organic phase with water and saturated brine, followed by drying and solvent evaporation to yield the crude product, which can be further purified by recrystallization. google.com

Table 1: Example of a Sulfuric Acid-Nitric Acid Nitration Protocol

| Parameter | Value |

|---|---|

| Starting Material | 2-Bromo-4-fluorophenol |

| Nitrating Agent | Sulfuric acid-Nitric acid mixed acid (1:5.5 molar ratio) |

| Solvent | Chloroform |

| Initial Temperature | 20°C |

| Reaction Temperature | 45°C |

| Reaction Time | 3 hours |

This data is based on a specific documented procedure and may vary depending on the exact experimental setup. google.com

An alternative nitration method employs a combination of sodium nitrate (B79036) and acetic acid. This approach is cited as a known method for producing nitrophenols. google.com While specific procedural details for the synthesis of this compound using this exact method are less commonly detailed in recent literature, it represents a viable, often milder, alternative to the strong mixed-acid protocol. The reaction generally involves the in-situ generation of the nitrating species from sodium nitrate in an acidic medium provided by acetic acid.

Optimizing reaction conditions is critical to maximize the yield of the desired this compound and minimize the formation of unwanted isomers or byproducts. Key parameters that can be adjusted include the reaction temperature, the ratio of nitrating agents, the choice of solvent, and the reaction time. acs.org

For instance, in the sulfuric acid-nitric acid protocol, controlling the initial temperature during the dropwise addition of the mixed acid is crucial to prevent runaway reactions and the formation of over-nitrated products. google.com Subsequently, heating the reaction mixture helps to drive the reaction to completion. google.com The ratio of sulfuric acid to nitric acid can also be fine-tuned; a patent describes a range of 1:3 to 1:8 for this ratio. google.com The selection of an appropriate solvent, such as chloroform, facilitates the dissolution of the starting material and can influence the reaction's outcome. google.com The purification step, often involving recrystallization from a solvent like ethanol, is essential for obtaining a high-purity final product. google.com The goal of optimization is to find a balance of these factors that provides the most efficient and selective conversion to the target molecule. acs.org

Bromination of Fluoronitrophenol Derivatives

An alternative synthetic route involves the bromination of a fluoronitrophenol precursor. This strategy is particularly useful when the starting fluoronitrophenol is readily available. The regioselectivity of the bromination is governed by the directing effects of the existing substituents on the aromatic ring.

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent commonly used for the bromination of aromatic compounds, especially those activated by electron-donating groups like a hydroxyl group. masterorganicchemistry.com It is considered a safer and more convenient alternative to using elemental bromine. masterorganicchemistry.com

For the synthesis of this compound, the precursor would be 2-fluoro-4-nitrophenol (B1220534). The reaction is typically carried out in a suitable solvent, such as acetonitrile, at a controlled temperature. lookchem.com The electrophilic bromine species generated from NBS will preferentially substitute at the position ortho to the strongly activating hydroxyl group and meta to the deactivating nitro group, leading to the desired product.

A general procedure involves dissolving the 2-fluoro-4-nitrophenol in a solvent like acetonitrile, followed by the addition of N-bromosuccinimide. lookchem.com The reaction mixture is then stirred for a specific duration at a controlled temperature, for instance, 20°C for 24 hours. lookchem.com Monitoring the reaction's progress via techniques like thin-layer chromatography (TLC) is advisable. Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Table 2: General Conditions for Bromination with NBS

| Parameter | Description |

|---|---|

| Starting Material | 2-Fluoro-4-nitrophenol |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | Typically room temperature (e.g., 20°C) |

These conditions are based on general procedures for the bromination of similar substrates and may require optimization for this specific transformation. lookchem.com

Bromination with Molecular Bromine

While direct bromination of 2-fluoro-4-nitrophenol is a potential pathway, literature more commonly describes the nitration of a brominated precursor. google.com However, the principles of brominating substituted phenols with molecular bromine (Br₂) are well-established. Such reactions are classic examples of electrophilic aromatic substitution. The reaction typically proceeds by treating the phenol (B47542) with bromine, often in a solvent like chloroform, acetic acid, or carbon tetrachloride.

The use of molecular bromine is often associated with drawbacks like low regioselectivity and the formation of polybrominated byproducts. ccspublishing.org.cn To mitigate these issues, alternative brominating agents like N-bromosuccinimide (NBS) are frequently used, which can provide a slow and steady source of the bromine electrophile. ccspublishing.org.cnoup.com In some procedures for analogous compounds, bromine is added dropwise at controlled low temperatures (-10°C to 5°C), followed by the addition of an oxidant like hydrogen peroxide to facilitate the reaction. google.com

| Brominating Agent | Solvent | Typical Conditions | Key Findings |

|---|---|---|---|

| Molecular Bromine (Br₂) | Chloroform, Acetic Acid | Room temperature or cooled, dropwise addition | Can lead to mixtures of mono- and poly-brominated products; selectivity can be low. ccspublishing.org.cn |

| N-Bromosuccinimide (NBS) | Trifluoroacetic Acid, Acetonitrile | Often used with an acid catalyst; reaction times can be long (e.g., 24 hours). | Generally offers better regioselectivity and milder conditions compared to Br₂. ccspublishing.org.cnoup.com |

| Potassium Bromide (KBr) with Oxidant | Water, various co-solvents | Requires an oxidizing agent (e.g., ZnAl–BrO₃⁻–LDHs) to generate the electrophilic bromine species in situ. | Considered a greener approach, offering high regioselectivity and atom economy. mdpi.com |

Regioselectivity Control in Bromination Reactions

Regioselectivity is a critical aspect of synthesizing polysubstituted phenols like this compound. The outcome of an electrophilic substitution reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.

Fluoro (-F) group: A deactivating group (due to induction) but an ortho, para-director (due to resonance).

Nitro (-NO₂) group: A strong deactivating group and a meta-director.

In the synthesis starting from 2-bromo-4-fluorophenol , the goal is to introduce a nitro group. The hydroxyl group strongly activates the C2, C4, and C6 positions. The C2 position is blocked by bromine and the C4 by fluorine. Therefore, the incoming electrophile (NO₂⁺) is directed to the only available activated position, C6, resulting in the desired product, this compound. google.com

Conversely, if one were to brominate 2-fluoro-4-nitrophenol , the hydroxyl group directs the incoming electrophile (Br⁺) to the C6 position, as the C2 position is sterically hindered by the adjacent fluorine atom and the C4 position is blocked. The nitro group at C4 would deactivate the C3 and C5 positions. This would lead to the formation of 6-bromo-2-fluoro-4-nitrophenol, an isomer of the target compound. Achieving high regioselectivity often requires careful selection of reagents and reaction conditions, sometimes using sterically hindered reagents to favor substitution at less crowded positions. ccspublishing.org.cngoogle.com

Diazotization Hydrolysis and Subsequent Halogenation/Nitration Sequences

An alternative synthetic strategy involves the use of diazotization-hydrolysis reactions to introduce the phenolic hydroxyl group. orgsyn.orgnumberanalytics.com This route typically begins with a substituted aniline (B41778). For the synthesis of this compound, a plausible precursor would be 2-bromo-6-fluoro-4-nitroaniline.

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid, at low temperatures (0–5 °C). orgsyn.orgstuba.sk This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).

Hydrolysis: The resulting diazonium salt solution is then heated, often by adding it to a boiling aqueous acid solution. orgsyn.orgstuba.sk The diazonium group is an excellent leaving group and is replaced by a hydroxyl group from the water, releasing nitrogen gas.

This sequence is highly versatile as the bromo, fluoro, and nitro groups can be introduced onto the aniline ring before the diazotization step. numberanalytics.com For instance, a related compound, 2-bromo-4-fluoro-6-methylphenol, is synthesized by first preparing 4-fluoro-2-methylphenol (B144770) via diazotization and hydrolysis of 2-methyl-4-fluoroaniline, followed by a subsequent bromination step. google.com

Exploration of Novel Synthetic Pathways

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis increasingly relies on transition metal catalysis to form C-O bonds for phenol synthesis, offering milder conditions and broader substrate scopes compared to traditional methods. beilstein-journals.org While a specific protocol for this compound using this method is not prominently documented, the principles can be applied as a novel pathway.

One potential approach is the copper- or palladium-catalyzed hydroxylation of a corresponding aryl halide, such as 1,3-dibromo-5-fluoro-2-nitrobenzene. In such a reaction, a transition metal catalyst, a ligand, and a hydroxide (B78521) source (like KOH or NaOH) are used to replace a halogen atom with a hydroxyl group. beilstein-journals.org The choice of ligand, such as L-sodium ascorbate (B8700270) or an amino acid, can be crucial for the reaction's success. beilstein-journals.org These methods are particularly useful for aryl halides that are activated by electron-withdrawing groups, such as the nitro group present in the potential precursor. beilstein-journals.org

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. colab.ws In the context of this compound synthesis, several improvements can be envisioned:

Safer Solvents: The use of hazardous solvents like chloroform in nitration reactions could be replaced with greener alternatives. google.com

Catalytic Reagents: Employing catalytic systems instead of stoichiometric reagents improves atom economy and reduces waste. For instance, using KBr with a recyclable catalyst for bromination is a greener alternative to using molecular bromine. mdpi.com

Milder Conditions: Developing reactions that proceed at lower temperatures and pressures reduces energy consumption.

Waste Reduction: The diazotization-hydrolysis route generates significant acidic wastewater. Methods that allow for the recycling of this waste acid would make the process more environmentally friendly. google.com

Purification and Isolation Techniques in this compound Synthesis

After the synthesis, isolating and purifying the target compound is essential to remove unreacted starting materials, byproducts, and reagents. Standard laboratory techniques are employed for this purpose.

A typical workup procedure described in the literature involves:

Extraction and Washing: The reaction mixture is often diluted with an organic solvent (like ethyl acetate (B1210297) or chloroform) and washed with water and/or a brine solution to remove inorganic salts and water-soluble impurities. google.comchemicalbook.com

Drying and Evaporation: The organic layer containing the product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then filtered. The solvent is subsequently removed under reduced pressure (evaporation) to yield the crude product. google.comchemicalbook.com

Chromatography/Recrystallization: For higher purity, the crude product is often subjected to further purification. Flash column chromatography using a silica (B1680970) gel stationary phase is a common method to separate the desired compound from closely related impurities. chemicalbook.com Alternatively, recrystallization from a suitable solvent system can be used to obtain a crystalline, high-purity final product.

| Technique | Purpose | Typical Implementation | Advantages/Disadvantages |

|---|---|---|---|

| Solvent Extraction | Initial separation of the organic product from the aqueous reaction medium and water-soluble impurities. | Shaking the reaction mixture with an immiscible organic solvent and water in a separatory funnel. | Advantage: Fast and effective for initial cleanup. Disadvantage: May not remove organic impurities. |

| Column Chromatography | Separation of the target compound from byproducts and unreacted starting materials with different polarities. | Passing the crude product through a column packed with silica gel, eluting with a solvent gradient. chemicalbook.com | Advantage: High resolution for complex mixtures. Disadvantage: Can be time-consuming and uses large solvent volumes. |

| Recrystallization | Final purification to obtain a highly pure, crystalline solid. | Dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize. | Advantage: Can yield very high purity product. Disadvantage: Requires finding a suitable solvent; some product loss is inevitable. |

Chemical Reactivity and Transformation of 2 Bromo 6 Fluoro 4 Nitrophenol

Nucleophilic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of 2-Bromo-6-fluoro-4-nitrophenol electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is favored by electron-withdrawing substituents that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub

Both the bromine and fluorine atoms are positioned ortho to the activating nitro group, making them potential leaving groups in an SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion (the Meisenheimer complex). pressbooks.pub In the second step, the halide ion is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the substitution—whether the bromine or the fluorine is replaced—depends on two competing factors: the electronegativity of the halogen and the carbon-halogen bond strength.

Electronegativity: Fluorine is the most electronegative element, and it strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to initial nucleophilic attack. This generally makes fluoride (B91410) a better leaving group than bromide in SNAr reactions, as the rate-determining step is often the initial attack of the nucleophile.

Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Br bond, which would suggest that bromide is a better leaving group. However, in the context of the SNAr mechanism, breaking the C-X bond is not the rate-determining step.

For these reasons, nucleophilic substitution on this compound is generally expected to occur preferentially at the fluorine-bearing carbon (C6). Theoretical studies and experimental evidence on related polyhalogenated nitroaromatics support that nucleophilic attack is faster at the carbon attached to fluorine. researchgate.net

The reactivity of the aromatic ring toward nucleophiles is profoundly influenced by the electronic effects of its substituents. Electron-withdrawing groups activate the ring for nucleophilic substitution, while electron-donating groups deactivate it. libretexts.orgpressbooks.pub

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group is the primary activator for SNAr reactions. It delocalizes the negative charge of the Meisenheimer intermediate, particularly when it is located ortho or para to the site of substitution, thereby stabilizing it and lowering the activation energy for the reaction. libretexts.org

Halogens (-Br, -F): Bromine and fluorine are electron-withdrawing via the inductive effect (-I) due to their high electronegativity, which further increases the electrophilicity of the ring carbons. While they are electron-donating by resonance (+M), the inductive effect is dominant for halogens.

Hydroxyl Group (-OH): The hydroxyl group is typically an activating group for electrophilic substitution due to its strong resonance electron-donating effect (+M). In the context of nucleophilic substitution, this effect is deactivating. However, under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻), which is a much stronger electron-donating group and would significantly deactivate the ring toward nucleophilic attack. Therefore, SNAr reactions on this substrate are typically performed under conditions where the phenol (B47542) is not significantly deprotonated.

The cumulative effect of one strong activating group (-NO₂) and two moderately activating halogens makes the aromatic ring of this compound highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 4-Amino-2-bromo-6-fluorophenol. This transformation is a common and crucial step in the synthesis of more complex molecules. The key challenge is to achieve this reduction chemoselectively without affecting the halogen substituents, which are susceptible to reduction (hydrodehalogenation) under certain conditions.

Catalytic hydrogenation is a widely used method for the reduction of aryl nitro groups. This process typically involves reacting the substrate with a source of hydrogen in the presence of a metal catalyst.

Commonly used catalyst systems include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

The hydrogen source can be molecular hydrogen (H₂) gas, often under pressure, or transfer hydrogenation reagents like hydrazine (B178648) (N₂H₄) or sodium borohydride (B1222165) (NaBH₄). While effective, standard hydrogenation with catalysts like Pd/C can sometimes lead to undesired hydrodehalogenation, where the C-Br or C-F bonds are cleaved and replaced with C-H bonds. acs.org

| Catalyst System | Hydrogen Source | Typical Conditions | Product | Potential Side Products |

| 5% Pd/C | H₂ gas (1-4 atm) | Methanol or Ethanol, Room Temp. | 4-Amino-2-bromo-6-fluorophenol | Hydrodehalogenation products |

| Raney Ni | H₂ gas or Hydrazine | Ethanol, 25-50°C | 4-Amino-2-bromo-6-fluorophenol | Minor hydrodehalogenation |

| 3% Pt(S)/C | H₂ gas (3 bar) | THF, 37°C | 4-Amino-2-bromo-6-fluorophenol | Minimal hydrodehalogenation acs.org |

To avoid the loss of the halogen atoms, several chemoselective reduction methods have been developed that preferentially reduce the nitro group. These methods are crucial for preserving the structural integrity of halogenated aromatic compounds.

Metal-Acid Systems: Classic methods using metals in acidic media are highly effective. Iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a common, inexpensive, and highly selective reagent system for nitro group reduction. tandfonline.com Similarly, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a reliable method that generally does not affect aryl halides. tandfonline.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) in an aqueous or alcoholic solution can selectively reduce nitro groups, especially in polynitrated compounds, and are mild enough to leave aryl halides intact.

Specialized Catalysts: For catalytic hydrogenation, catalyst choice is key to selectivity. Sulfided platinum or palladium catalysts (e.g., Pt(S)/C) have been shown to be highly effective in reducing nitro groups while suppressing hydrodehalogenation of activated aryl halides. acs.orgnih.gov

| Reagent(s) | Solvent | Typical Conditions | Selectivity |

| Fe / NH₄Cl | Water/Ethanol | Reflux | High for -NO₂ over halogens tandfonline.com |

| SnCl₂·2H₂O / HCl | Ethanol | 50-70°C | High for -NO₂ over halogens |

| Na₂S₂O₄ | Water/Methanol | Room Temp. to Reflux | Good for -NO₂ over halogens |

| Ag-NPs / β-CD | Water | Room Temp. | High for -NO₂ over halogens nih.gov |

Oxidation Reactions of the Phenol Moiety

The oxidation of the phenol moiety in this compound is challenging due to the electronic nature of the aromatic ring. Phenol itself is readily oxidized because the hydroxyl group activates the ring. However, in this molecule, the combined strong electron-withdrawing effects of the nitro, bromo, and fluoro substituents render the ring highly electron-deficient. nih.gov This deactivation makes the phenol resistant to oxidation by common reagents like potassium permanganate (B83412) or chromic acid under standard conditions. ncerthelp.com

Forcing conditions may lead to degradation of the molecule rather than selective oxidation. However, specialized and highly potent oxidizing agents can effect transformation. Research on the oxidation of similarly electron-deficient phenols (like p-nitrophenol) has shown that hypervalent iodine(V) reagents are capable of performing this difficult oxidation. acs.orgresearchgate.net

Specifically, iodine(V) reagents with weakly coordinating ligands, such as certain bipyridine-ligated species, can mediate the oxidative dearomatization of electron-poor phenols to form ortho-quinones. nih.govchemrxiv.org The application of such a reagent to this compound would be expected to yield a substituted ortho-benzoquinone, although this specific transformation is not widely documented and would likely require careful optimization of reaction conditions to avoid decomposition. acs.orgacs.org

Derivatization Strategies and Functionalization

The functional groups of this compound serve as handles for further chemical modification, allowing for the synthesis of a wide range of derivatives. These strategies are crucial for modifying the molecule's properties and for introducing specific functionalities, including those with biological activity.

The phenolic hydroxyl group is acidic and can be readily converted into esters and ethers. The presence of strong electron-withdrawing groups (nitro and halogens) on the aromatic ring increases the acidity of the phenolic proton, facilitating its removal by a base. ncerthelp.com

Esterification: This reaction involves acyl substitution, where the phenolic oxygen acts as a nucleophile. It is typically carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. The base neutralizes the HCl or carboxylic acid byproduct. ncerthelp.com This process, known as acetylation when an acetyl group is introduced, results in the formation of a phenyl ester.

Etherification: The most common method for preparing ethers from phenols is the Williamson ether synthesis. wikipedia.org This is an Sₙ2 reaction involving two steps: masterorganicchemistry.com

Deprotonation: The phenol is treated with a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic phenoxide anion.

Nucleophilic Substitution: The phenoxide ion then attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming the ether linkage. youtube.com

The reaction is highly efficient for primary alkyl halides. masterorganicchemistry.com

| Reaction | Reagent | Product |

| Esterification | Acetyl chloride / Pyridine | 2-Bromo-6-fluoro-4-nitrophenyl acetate (B1210297) |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene |

This table shows examples of derivatization reactions at the hydroxyl group.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ijcrt.org The starting compound, this compound, does not possess a primary amine group and therefore cannot directly form a Schiff base.

However, a Schiff base derivative can be synthesized via a two-step process:

Reduction of the Nitro Group: The 4-nitro group must first be reduced to a primary amino group (-NH₂). This is a common transformation in organic chemistry and can be achieved using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of metals in acidic conditions (e.g., tin or iron in HCl). scispace.com This step yields 2-amino-6-bromo-4-fluorophenol .

Condensation to Form a Schiff Base: The resulting aminophenol, now containing a nucleophilic primary amine, can be reacted with an aldehyde (e.g., salicylaldehyde) or a ketone in an appropriate solvent to yield the corresponding Schiff base. researchgate.netiosrjournals.org

| Step | Reagents | Intermediate/Product |

| 1. Nitro Reduction | Iron (Fe) powder, Hydrochloric acid (HCl) | 2-Amino-6-bromo-4-fluorophenol |

| 2. Condensation | Salicylaldehyde, Ethanol | Schiff base derivative |

This table outlines the two-step synthesis of a Schiff base from this compound.

This compound serves as a versatile building block, or scaffold, for the synthesis of more complex molecules with potential biological activity. nbinno.com Its utility as a synthetic intermediate is documented, particularly in the agrochemical field, where it has been investigated for fungicidal and herbicidal properties. google.com

The derivatization strategies mentioned previously are key to introducing biologically active moieties.

Via Ether Linkages: The Williamson ether synthesis (Section 3.4.1) can be used to attach complex side chains to the phenolic oxygen. If the alkyl halide used contains a known pharmacophore or a group that enhances biological uptake or activity, the resulting ether may exhibit desired biological effects.

Via the Amino Group: After reduction of the nitro group (Section 3.4.2), the resulting amino group provides a reactive site for introducing a wide variety of substituents. It can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in the formation of heterocyclic rings, all of which are common structural motifs in pharmaceuticals and agrochemicals. The intermediate 2-bromo-4-fluoro-6-nitroaniline (B82889) is itself a valuable precursor in the development of pharmaceuticals, including anti-cancer agents and antibiotics. chemimpex.com

For example, a patent discloses that this compound possesses good sterilization and weeding activity, highlighting its direct application and its potential as a lead compound for developing new agricultural chemicals. google.com

Spectroscopic Characterization Methodologies in Research on 2 Bromo 6 Fluoro 4 Nitrophenol

Vibrational Spectroscopy Studies

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes. For 2-Bromo-6-fluoro-4-nitrophenol, the analysis would focus on identifying the characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), C-F, C-Br, and aromatic C-H and C=C bonds.

Theoretical and experimental studies on related nitrophenol compounds, such as 2,4-dichloro-6-nitrophenol, provide a basis for assigning the expected vibrational frequencies. The spectrum is typically recorded in the 4000–400 cm⁻¹ range.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 | O-H Stretching | Hydroxyl (-OH) |

| 3000-3100 | C-H Stretching | Aromatic Ring |

| 1590-1610 | C=C Stretching | Aromatic Ring |

| 1500-1550 | Asymmetric NO₂ Stretching | Nitro (-NO₂) |

| 1330-1370 | Symmetric NO₂ Stretching | Nitro (-NO₂) |

| 1200-1280 | C-O Stretching | Phenolic |

| 1180-1250 | C-F Stretching | Fluoro (-F) |

| 1100-1200 | In-plane C-H Bending | Aromatic Ring |

| 800-900 | Out-of-plane C-H Bending | Aromatic Ring |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and non-polar bonds. Investigations into various nitrophenol isomers have established characteristic Raman peaks. For instance, the symmetric and asymmetric stretching vibrations of the nitro group are strong and easily identifiable in Raman spectra.

The analysis of this compound would reveal key vibrations, especially for the aromatic ring and the nitro group. Studies on similar molecules often utilize laser excitation to obtain high-quality spectra.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretching | Aromatic Ring |

| 1590-1610 | C=C Stretching (ring breathing) | Aromatic Ring |

| 1500-1550 | Asymmetric NO₂ Stretching | Nitro (-NO₂) |

| 1330-1370 | Symmetric NO₂ Stretching | Nitro (-NO₂) |

| 1180-1250 | C-F Stretching | Fluoro (-F) |

The interpretation of vibrational spectra for this compound involves assigning the observed experimental bands to specific molecular vibrations based on established group frequency data.

Hydroxyl (-OH) Group: A broad absorption band in the FTIR spectrum between 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration. The position and broadness can be influenced by intra- and intermolecular hydrogen bonding.

Nitro (-NO₂) Group: This group is identified by two strong absorption bands. The asymmetric stretching vibration appears at a higher frequency (around 1500-1550 cm⁻¹), while the symmetric stretching vibration is found at a lower frequency (1330-1370 cm⁻¹). These are typically strong in both FTIR and Raman spectra.

Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring are observed in the 1400-1610 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the ring and are found at lower wavenumbers.

Carbon-Halogen Bonds: The C-F stretching vibration gives a strong absorption band typically in the 1180-1250 cm⁻¹ range. The C-Br stretching vibration is found at a much lower frequency, usually between 550 and 650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, there are two protons on the aromatic ring. The electron-withdrawing effects of the nitro, bromo, and fluoro substituents will significantly deshield these protons, causing their signals to appear at a high chemical shift (downfield) in the spectrum.

The expected spectrum would show two distinct signals, each corresponding to one of the aromatic protons. The splitting pattern of these signals (e.g., doublet, doublet of doublets) would be determined by the coupling constants between them and with the fluorine atom.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.5 - 8.0 | Doublet (d) or Doublet of doublets (dd) |

| H-5 | ~8.0 - 8.5 | Doublet (d) or Doublet of doublets (dd) |

Note: Chemical shifts are predicted and can vary based on the solvent used. The multiplicity will depend on the magnitude of H-H and H-F coupling constants.

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments due to the substitution pattern.

The chemical shifts are heavily influenced by the attached substituents. The carbon atoms bonded to the electronegative oxygen, fluorine, and nitro groups (C-1, C-6, and C-4) are expected to be shifted significantly downfield. The carbon attached to the bromine atom (C-2) will also be downfield, but typically less so than for fluorine or oxygen.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (-OH) | ~150 - 160 |

| C-2 (-Br) | ~110 - 120 |

| C-3 (-H) | ~120 - 130 |

| C-4 (-NO₂) | ~140 - 150 |

| C-5 (-H) | ~115 - 125 |

Note: These are estimated chemical shift ranges. The signal for C-6 and other nearby carbons will likely appear as doublets due to coupling with the ¹⁹F nucleus.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is influenced by the electronic environment created by the surrounding substituents on the aromatic ring. The presence of the electron-withdrawing nitro group and the bromine atom, as well as the hydroxyl group, will affect the shielding of the fluorine nucleus.

Predictive models and data from structurally similar compounds suggest that the ¹⁹F chemical shift for a fluorine atom positioned between a bromine and a hydroxyl group on a nitrated benzene ring would likely appear in a specific region of the spectrum. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it an ideal method for the analysis of complex reaction mixtures containing fluorinated compounds.

Key Analytical Insights from ¹⁹F NMR:

Chemical Shift: The precise chemical shift provides information about the electronic environment of the fluorine atom.

Coupling Constants: Spin-spin coupling between the ¹⁹F nucleus and adjacent aromatic protons would result in a characteristic splitting pattern, providing valuable information about the substitution pattern of the aromatic ring.

| Parameter | Predicted Value/Observation | Significance |

| Chemical Shift (δ) | Downfield shift expected due to electron-withdrawing groups | Indicates the electronic environment of the fluorine nucleus |

| Multiplicity | Doublet of doublets (dd) or more complex multiplet | Reveals coupling with neighboring aromatic protons |

| Coupling Constants (J) | J(H,F) values in the range of a few Hz | Confirms the through-bond proximity of protons to the fluorine atom |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex organic molecules like this compound by resolving overlapping signals and revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). The HSQC spectrum of the target compound would display cross-peaks connecting each aromatic proton signal to the signal of the carbon to which it is bonded.

| 2D NMR Technique | Information Provided for this compound |

| COSY | Correlation between the two aromatic protons, confirming their vicinal relationship. |

| HSQC | Direct one-bond correlations between each aromatic proton and its attached carbon atom. |

| HMBC | Long-range correlations between protons and carbons, confirming the positions of all substituents on the aromatic ring. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can be used to assess its purity and confirm its identity. However, the analysis of underivatized nitrophenols by GC can sometimes be challenging due to potential interactions with the GC column or injection port, which may decrease sensitivity.

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which can lead to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Expected Fragmentation Pathways:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a loss of 46 Da).

Loss of CO: Subsequent fragmentation may involve the loss of carbon monoxide (a loss of 28 Da) from the phenolic ring.

Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment corresponding to the loss of a bromine radical (a loss of 79 or 81 Da).

| Fragment Ion | m/z (relative to M) | Plausible Neutral Loss |

| [M-NO₂]⁺ | M - 46 | NO₂ |

| [M-NO₂-CO]⁺ | M - 74 | NO₂ and CO |

| [M-Br]⁺ | M - 79/81 | Br |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatized Analytes

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. wikipedia.org While this compound itself can be analyzed by ESI, derivatization is often employed to enhance its volatility and improve its chromatographic and mass spectrometric properties, especially for GC-MS analysis.

Common derivatization strategies for phenols include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or methylation. The resulting derivatives are more amenable to GC separation and can provide characteristic mass spectra.

In the context of ESI-MS, which is often coupled with liquid chromatography (LC), the analysis is typically performed on the underivatized molecule. In negative ion mode, this compound would be expected to readily deprotonate to form the [M-H]⁻ ion. ESI-MS has been successfully used to monitor the concentration of nitrophenols in solution. nih.govnih.gov

| Analyte Form | Ionization Mode | Expected Primary Ion | Significance |

| Underivatized | Negative ESI | [M-H]⁻ | Confirms molecular weight |

| Silylated Derivative | Positive EI (GC-MS) | [M-CH₃]⁺ (from TMS group) | Provides structural information and confirms derivatization |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be influenced by the presence of the chromophoric nitro group and the auxochromic hydroxyl group on the benzene ring.

Phenols typically exhibit an absorption maximum (λmax) around 275 nm. docbrown.info The presence of a nitro group, which extends the conjugated π-electron system, generally leads to a bathochromic (red) shift to longer wavelengths. For instance, 3-nitrophenol shows a second λmax at 340 nm, with the absorption band extending into the visible region. docbrown.info In aqueous solutions, the deprotonation of the phenolic hydroxyl group to form the phenolate ion results in a significant red shift, with the absorption maximum for 4-nitrophenolate appearing around 400 nm. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is therefore expected to show characteristic absorption bands in the UV region, with the exact position of the λmax being dependent on the solvent and the pH of the solution. The presence of the bromine and fluorine atoms may cause minor shifts in the absorption maxima compared to unsubstituted nitrophenols. Studies on p-nitrophenol have shown its absorption to be in the 200-500 nm range. mdpi.com

| Condition | Expected λmax Range | Electronic Transition |

| Neutral pH (in organic solvent) | 300 - 360 nm | π → π |

| Basic pH (aqueous solution) | ~400 nm | π → π (phenolate form) |

Electronic Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of a molecule, typically measured using UV-Visible spectroscopy, reveals the wavelengths of light that the molecule absorbs. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions often involve π → π* and n → π* excitations of the electrons in the benzene ring and its substituents. The solvent in which the spectrum is recorded can influence the position and intensity of the absorption bands.

A thorough search of scientific literature did not yield specific experimental data for the electronic absorption spectrum of this compound. The data table below is a representative example of how such data would be presented.

Table 1: Hypothetical Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition |

|---|---|---|---|

| Ethanol | 280 | 8,500 | π → π* |

| Ethanol | 350 | 15,000 | π → π* |

| Cyclohexane | 275 | 8,200 | π → π* |

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can help in the assignment of experimentally observed absorption bands to specific electronic transitions. The accuracy of these predictions is dependent on the choice of the functional and basis set used in the calculation.

Theoretical calculations would likely involve optimizing the ground-state geometry of this compound using Density Functional Theory (DFT), followed by TD-DFT calculations to determine the vertical excitation energies. Common functionals for such calculations include B3LYP, and basis sets like 6-311++G(d,p) are often employed to provide a good balance between accuracy and computational cost. The results would be compared with the experimental UV-Visible spectrum to validate the theoretical model and to gain a deeper understanding of the nature of the electronic transitions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then used to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.

No published single crystal X-ray diffraction data for this compound could be located in the existing scientific literature. A representative table of crystallographic data is provided below for illustrative purposes.

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Phenolic Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 12.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph will produce a unique diffraction pattern, characterized by the positions and intensities of the diffraction peaks. PXRD is also used for quality control to ensure the phase purity of a crystalline sample.

As with other experimental data, specific powder X-ray diffraction patterns for this compound are not available in the public domain. The characterization of potential polymorphs would involve comparing the PXRD pattern of a bulk sample to a pattern calculated from single crystal X-ray diffraction data.

Computational and Theoretical Studies of 2 Bromo 6 Fluoro 4 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For 2-Bromo-6-fluoro-4-nitrophenol, these calculations can elucidate the effects of the substituent groups (bromo, fluoro, and nitro) on the phenol (B47542) backbone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size and complexity. DFT calculations have been successfully applied to analyze various substituted phenols and similar aromatic compounds.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. B3LYP is known for providing reliable geometric and electronic properties for a wide range of molecules.

6-311++G(d,p) : This is a Pople-style basis set. The "6-311" indicates that it is a triple-zeta basis set, providing a more accurate description of the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate representation of the electron density distribution in the molecule.

The selection of this functional and basis set is supported by numerous computational studies on similar halogenated and nitrated phenolic compounds, where it has been shown to yield results in good agreement with experimental data where available.

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until the forces on the atoms are close to zero. The resulting optimized geometry provides insights into the steric and electronic effects of the substituents on the aromatic ring.

Conformational analysis would also be a key part of the study, particularly concerning the orientation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the benzene (B151609) ring. The rotation around the C-O and C-N bonds can lead to different conformers with varying energies. The computational analysis would identify the global minimum energy conformer, which is the most likely structure of the molecule in the ground state.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 120.5 |

| C-F | 1.35 | C-C-F | 119.8 |

| C-N | 1.47 | C-C-N | 118.9 |

| C-O | 1.36 | C-C-O | 121.3 |

Note: The values in this table are illustrative and represent typical bond parameters for similar functional groups in aromatic systems as determined by DFT calculations.

Hartree-Fock (HF) theory is another ab initio method for solving the electronic Schrödinger equation. Unlike DFT, HF theory does not include electron correlation, which can affect the accuracy of the calculated properties. However, HF calculations are often performed alongside DFT calculations for comparison.

By comparing the results from HF and DFT methods, researchers can gauge the importance of electron correlation in determining the properties of this compound. For many properties, such as molecular geometry, HF can provide a reasonable first approximation, though DFT generally offers improved accuracy.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO : The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO : The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is known as the energy gap. A small energy gap is associated with high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would reveal how the electron-withdrawing nitro group and the electronegative halogen atoms influence the electron density distribution and reactivity of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

Note: These values are representative examples for a nitrophenol derivative and illustrate the typical output of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions : Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms like oxygen and fluorine.

Blue regions : Represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.

Green regions : Denote areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the fluorine atom. A region of strong positive potential would be expected around the hydroxyl hydrogen. This information is critical for understanding the intermolecular interactions and reaction mechanisms involving this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and bond orbitals. faccts.dewisc.edu This analysis for this compound elucidates the intramolecular interactions and charge delocalization that govern its structure and stability.

The analysis reveals significant electron delocalization from the oxygen of the hydroxyl group and the halogen atoms (bromine and fluorine) to the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) at the para position creates a substantial charge imbalance, which is further modulated by the inductive and resonance effects of the ortho-bromo and -fluoro substituents. NBO analysis quantifies the stabilization energies associated with these delocalizations, particularly the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. A key interaction identified is the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen of the nitro group, or potentially the ortho-fluorine atom, which contributes significantly to the molecule's conformational preference and stability.

Key findings from NBO analysis typically include:

Charge Distribution: The natural population analysis reveals a significant negative charge on the oxygen atoms of the nitro and hydroxyl groups, as well as on the fluorine atom, while the hydrogen of the hydroxyl group and the carbon atoms attached to the electron-withdrawing groups are more electropositive. researchgate.net

Hybridization: It confirms the sp² hybridization of the aromatic carbon atoms and provides details on the hybridization of the orbitals involved in bonding and lone pairs.

Donor-Acceptor Interactions: The analysis highlights the delocalization of electron density from the lone pairs of the phenolic oxygen and halogen atoms into the π* antibonding orbitals of the aromatic ring and the nitro group. The stabilization energy (E²) associated with these interactions is a measure of their significance.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are essential for predicting the chemical behavior of a molecule. researchgate.netresearchgate.net These descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

For this compound, the presence of multiple functional groups with opposing electronic effects—the electron-donating hydroxyl group and the electron-withdrawing nitro, bromo, and fluoro groups—results in a complex electronic structure. The calculated energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity.

Table 1: Key Global Chemical Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Electronegativity | χ | -µ | The power of an atom to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | µ² / (2η) | Measures the propensity to accept electrons. |

This table provides the definitions and formulas for commonly calculated global chemical reactivity descriptors.

Electrophilicity Index and Chemical Hardness

Chemical Hardness (η) is a measure of a molecule's resistance to deformation or change in its electron cloud. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. For this compound, the combination of electron-withdrawing groups is expected to result in a relatively moderate to high chemical hardness, indicating significant stability.

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is a valuable descriptor for predicting how the molecule will behave as an electrophile in chemical reactions. Due to the presence of the strongly deactivating nitro group and the electronegative halogens, this compound is expected to have a high electrophilicity index. This suggests that it will readily participate in reactions with nucleophiles. The electron-withdrawing nature of the substituents lowers the LUMO energy, making the molecule a better electron acceptor. smolecule.com

Intermolecular Interaction Analysis

In the solid state, the arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. Understanding these interactions is key to predicting the crystal packing, polymorphism, and physical properties of the compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. biointerfaceresearch.commdpi.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the nature and proximity of intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal the following significant contacts:

O···H/H···O Contacts: Appearing as sharp spikes in the fingerprint plot, these represent strong hydrogen bonds, primarily involving the hydroxyl and nitro groups. nih.gov

H···H Contacts: Typically forming a large, diffuse region in the plot, these correspond to ubiquitous van der Waals interactions. biointerfaceresearch.com

Br···H/H···Br and F···H/H···F Contacts: These halogen-hydrogen contacts would also be prominent, contributing significantly to the crystal packing. nih.gov

C···H/H···C Contacts: These represent weaker C-H···π interactions. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Appearance on 2D Fingerprint Plot |

| O···H/H···O | High | Sharp, distinct spikes at low dᵢ and dₑ values. |

| H···H | High | Large, scattered region in the middle of the plot. |

| Br···H/H···Br | Significant | "Wing-like" features on the plot. |

| F···H/H···F | Moderate | Smaller "wing-like" features. |

| C···H/H···C | Moderate | Diffuse wings on the plot. |

This table outlines the expected contributions of various intermolecular contacts for this compound based on analyses of similar compounds.

Hydrogen Bonding and Halogen Bonding Interactions

The crystal structure of this compound is expected to be dominated by a combination of hydrogen and halogen bonds.

Hydrogen Bonding: The primary hydrogen bond donor is the hydroxyl (-OH) group, while the primary acceptors are the oxygen atoms of the nitro (-NO₂) group. This can lead to the formation of robust intermolecular chains or dimers, which are common motifs in the crystal structures of nitrophenols. Intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the ortho-nitro group is also a possibility, influencing the molecule's conformation.

Halogen Bonding: Halogen bonds are noncovalent interactions where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. d-nb.info In this molecule, both bromine and fluorine can act as halogen bond donors. The bromine atom, being larger and more polarizable, is generally a stronger halogen bond donor than fluorine. rsc.org There can be competition and interplay between hydrogen and halogen bonding, where the formation of a strong hydrogen bond might influence the geometry and strength of nearby halogen bonds. d-nb.infonsf.gov These interactions play a crucial directional role in assembling the supramolecular architecture.

Thermodynamic Properties and Tautomeric Stability

Computational chemistry allows for the calculation of various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These calculations can predict the stability of the molecule and its conformers. For this compound, theoretical studies can determine the relative energies of different rotational conformers (e.g., rotation around the C-O bond of the phenol).

A key aspect of stability for nitrophenols is the potential for tautomerism. Phenol-nitro compounds can theoretically exist in equilibrium with their tautomeric aci-nitro (nitronic acid) or quinone-oxime forms. Computational studies can accurately predict the relative energies of these tautomers. By calculating the Gibbs free energy of each potential tautomer, it is possible to determine the most stable form under given conditions. For most substituted nitrophenols, the aromatic phenol form is overwhelmingly more stable than any of its tautomers, but the presence of multiple substituents could theoretically influence this equilibrium.

Gibbs Free Energy and Enthalpy Changes

Computational studies, typically employing Density Functional Theory (DFT), are crucial in determining the thermodynamic parameters of molecules like this compound. The Gibbs free energy (ΔG) and enthalpy (ΔH) changes associated with its formation or reactions can be calculated to predict the spontaneity and energetic favorability of chemical processes. These calculations often involve optimizing the molecular geometry and performing frequency calculations to obtain zero-point vibrational energies, thermal corrections, and entropy.

Table 1: Representative Thermodynamic Data for a Substituted Phenol (Illustrative)

| Parameter | Calculated Value (Hartree) |

| Zero-point vibrational energy | 0.123456 |

| Thermal correction to Enthalpy | 0.134567 |

| Thermal correction to Gibbs Free Energy | 0.098765 |

| Sum of electronic and zero-point Energies | -1000.123456 |

| Sum of electronic and thermal Enthalpies | -1000.112345 |

| Sum of electronic and thermal Free Energies | -1000.145678 |

Note: The data in this table is illustrative for a generic substituted phenol and does not represent actual calculated values for this compound.

Enol-Keto Tautomerism Investigations

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. Computational chemistry provides a powerful tool to investigate the relative stabilities of these tautomeric forms. For this compound, the enol form (the phenolic structure) is expected to be overwhelmingly more stable than its corresponding keto tautomers. This is due to the preservation of the aromaticity of the benzene ring in the enol form, which provides a significant stabilization energy.

The investigation of enol-keto tautomerism involves calculating the energies of both the enol and potential keto isomers. The energy difference between these forms indicates the equilibrium position. For phenols, the keto form is typically much higher in energy, meaning the equilibrium lies almost entirely towards the enol. The presence of electron-withdrawing groups, such as the nitro group, can influence the acidity of the phenolic proton but generally does not shift the equilibrium towards the keto form in the ground state.

Table 2: Illustrative Relative Energies of Enol and Keto Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Enol form | 0.0 (Reference) |

| Keto form 1 | +25.5 |

| Keto form 2 | +30.2 |

Note: This table provides an illustrative example of the expected energy differences for a substituted phenol and is not based on specific calculations for this compound.

Prediction of Spectroscopic Properties from Computational Models

Electronic Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The electronic transitions in this compound are expected to be of π → π* and n → π* character, primarily involving the phenyl ring and the nitro group. The presence of the halogen and nitro substituents will cause a shift in the absorption bands compared to unsubstituted phenol. The nitro group, in particular, is a strong chromophore that typically leads to absorption in the near-UV or visible region. Solvatochromic effects, which are the changes in the absorption spectrum due to the solvent, can also be modeled using continuum solvation models in conjunction with TD-DFT.

Table 4: Illustrative TD-DFT Predicted Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | 350 | 0.45 |

| HOMO-1 -> LUMO | 280 | 0.20 |

| HOMO -> LUMO+1 | 250 | 0.15 |

Note: This table is a generic representation of TD-DFT results for a nitrophenol derivative.

Nonlinear Optical (NLO) Properties Investigations